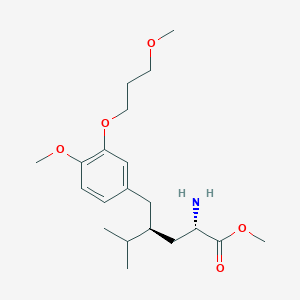
(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including multiple methoxy groups and a benzyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate typically involves multi-step organic reactions. The process begins with the preparation of the core hexanoate structure, followed by the introduction of the amino group and the benzyl moiety. The methoxy groups are then added through etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-methyl 2-amino-4-(4-methoxybenzyl)-5-methylhexanoate
- (2S,4S)-methyl 2-amino-4-(3-methoxypropoxy)benzyl)-5-methylhexanoate
- (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(2-methoxyethoxy)benzyl)-5-methylhexanoate
Uniqueness
Compared to similar compounds, (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate stands out due to its unique combination of methoxy groups and the specific positioning of these groups on the benzyl moiety
Biological Activity
The compound (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate is a complex organic molecule with significant potential in pharmacological applications. Its structure includes a chiral amino acid backbone and multiple functional groups, which may facilitate interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Chiral Centers : Two stereogenic centers at positions 2 and 4.
- Functional Groups : Includes methoxy and propoxy groups that enhance solubility and biological activity.
- Molecular Formula : C₁₈H₂₅N₁O₅.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control to maintain stereochemistry. Common methods include:
- Amino Acid Derivatization : Utilizing protected amino acids to introduce the desired side chains.
- Alkylation Reactions : Applying alkylating agents to introduce methoxy and propoxy groups.
Pharmacological Potential
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antiviral Activity :
- Antimicrobial Activity :
-
Neuroprotective Effects :
- The presence of methoxy groups is often associated with neuroprotective activity, potentially making this compound beneficial in neurodegenerative disease models.
Case Studies
Several studies have explored the biological effects of related compounds:
- A study on methoxy-substituted benzamide derivatives showed significant activity against HBV with IC50 values lower than standard treatments like lamivudine .
- Another investigation into the antimicrobial properties of methoxyphenyl derivatives revealed broad-spectrum efficacy against bacteria and fungi, supporting the hypothesis that similar compounds could exhibit enhanced activity due to structural similarities .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Chiral amino acid derivative with methoxy groups | Antiviral, antimicrobial | Enhanced selectivity due to stereochemistry |
| Methionine Derivative | Contains sulfur atom | Antioxidant properties | Essential amino acid |
| Phenylalanine Derivative | Aromatic side chain | Neurotransmitter precursor | Involved in dopamine synthesis |
Properties
Molecular Formula |
C20H33NO5 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methyl (2S,4S)-2-amino-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexanoate |
InChI |
InChI=1S/C20H33NO5/c1-14(2)16(13-17(21)20(22)25-5)11-15-7-8-18(24-4)19(12-15)26-10-6-9-23-3/h7-8,12,14,16-17H,6,9-11,13,21H2,1-5H3/t16-,17-/m0/s1 |
InChI Key |
GGDCJENARZKZHP-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















